molecular formula C11H13NO2 B155303 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one CAS No. 88349-61-5

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

Cat. No.: B155303
CAS No.: 88349-61-5
M. Wt: 191.23 g/mol
InChI Key: IATKKGJZTHMRBF-FLIBITNWSA-N
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Description

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one finds applications in diverse scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the ethoxy group.

    2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.

    2-Acetopyridine: Another similar compound with slight structural differences.

Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.

Properties

CAS No.

88349-61-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one

InChI

InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8-

InChI Key

IATKKGJZTHMRBF-FLIBITNWSA-N

SMILES

CCOC=C(C1=CC=NC=C1)C(=O)C

Isomeric SMILES

CCO/C=C(\C1=CC=NC=C1)/C(=O)C

Canonical SMILES

CCOC=C(C1=CC=NC=C1)C(=O)C

88349-61-5

Synonyms

(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC=C(C(C)=O)c1ccncc1

Synthesis routes and methods II

Procedure details

In one of its aspects, the invention resides in the three-step process which comprises reacting pyridinylmethyl lower-alkyl ketone of the formula ##STR1## with tri-(lower-alkyl)orthoformate, acetic anhydride and acetic acid to produce 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II, ##STR2## reacting said ketone (II) with cyanoacetamide or malonamide in the presence of a basic condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, ##STR3## where R and R' are each lower-alkyl, PY is 4- or 3-pyridinyl or 4- or 3-pyridinyl having one or two lower-alkyl substituents, and Q is cyano or carbamyl, respectively. In preferred embodiments 4(or 3)-pyridinylmethyl methyl ketone is first reacted with triethyl or trimethyl orthoformate, acetic anhydride and acetic acid to produce 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl (or ethyl) ketone, the latter ketone is next reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]-nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 4-pyridinylmethyl methyl ketone is first reacted with triethyl orthoformate, acetic anhydride and acetic acid to produce 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, said latter ketone is reacted with cyanoacetamide in the presence of sodium methoxide, and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
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2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone

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